A Technical Guide to 1-(Trifluoromethylsulfonyl)piperidin-4-amine: A Versatile Building Block in Modern Drug Discovery
A Technical Guide to 1-(Trifluoromethylsulfonyl)piperidin-4-amine: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 1-(trifluoromethylsulfonyl)piperidin-4-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will dissect its molecular structure, physicochemical properties, and a robust, field-proven synthetic methodology. The core of this guide focuses on the compound's strategic importance as a molecular scaffold, exploring how the unique combination of a piperidine core and a trifluoromethylsulfonyl (triflyl) group imparts desirable properties for developing novel therapeutics. This document serves as a practical resource for researchers leveraging this building block in their discovery programs.
Core Chemical Identity and Molecular Architecture
1-(Trifluoromethylsulfonyl)piperidin-4-amine is a disubstituted piperidine derivative. The structure features a saturated six-membered azacyclohexane (piperidine) ring, which is N-functionalized with a potent electron-withdrawing trifluoromethylsulfonyl group and substituted at the C4 position with a primary amine.[1] This specific arrangement of functional groups creates a valuable synthon for library synthesis and lead optimization.
Nomenclature and Key Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical:
| Identifier | Value | Source |
| IUPAC Name | 1-(Trifluoromethylsulfonyl)piperidin-4-amine | PubChem[1] |
| Molecular Formula | C₆H₁₁F₃N₂O₂S | PubChem[1] |
| SMILES | C1CN(CCC1N)S(=O)(=O)C(F)(F)F | PubChem[1] |
| InChI Key | STUGVNMGOOCBQQ-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 232.04933 Da | PubChem[1] |
Structural Representation
The two-dimensional structure highlights the key functional groups: the primary amine (a nucleophilic center for further derivatization) and the N-triflyl group, which significantly modulates the basicity of the piperidine nitrogen.
Caption: 2D structure of 1-(trifluoromethylsulfonyl)piperidin-4-amine.
Physicochemical Profile and Rationale
The properties of a molecule dictate its behavior in biological systems. The trifluoromethyl group is a key modulator, often introduced to increase metabolic stability and lipophilicity.[2]
| Computed Property | Value | Significance in Drug Design |
| XLogP | 0.3 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. This is a favorable range for many drug candidates. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine can engage in critical hydrogen bonding interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (from -SO₂, N) | The sulfonyl oxygens and piperidine nitrogen (though its basicity is reduced) can act as hydrogen bond acceptors. |
Data sourced from PubChem predictions.[1]
Recommended Synthetic Workflow
While numerous routes to substituted piperidines exist, a reliable and scalable synthesis for 1-(trifluoromethylsulfonyl)piperidin-4-amine involves a two-step sequence starting from a commercially available, orthogonally protected precursor. This self-validating protocol ensures high purity and predictable yield by protecting the more reactive piperidine nitrogen before functionalizing the exocyclic amine.
Proposed Retrosynthetic Analysis
The synthesis can be logically disconnected at the N-S bond, tracing back to a protected 4-aminopiperidine and a triflyl source. This approach is standard for installing sulfonamides on secondary amines.
Caption: Retrosynthetic analysis for the target compound.
Detailed Experimental Protocol
Objective: To synthesize 1-(trifluoromethylsulfonyl)piperidin-4-amine from tert-butyl piperidin-4-ylcarbamate.
Step 1: Sulfonylation of the Piperidine Nitrogen
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Rationale: The piperidine nitrogen is more nucleophilic than the carbamate-protected amine. Reacting it with trifluoromethanesulfonic anhydride (Tf₂O) or chloride in the presence of a non-nucleophilic base selectively forms the desired N-triflyl sulfonamide. A hindered base like 2,6-lutidine is chosen to scavenge the acid byproduct without competing in the reaction.
-
Procedure:
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Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl (1-(trifluoromethylsulfonyl)piperidin-4-yl)carbamate.
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Step 2: Boc Deprotection to Reveal the Primary Amine
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Rationale: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is efficiently cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.
-
Procedure:
-
Dissolve the crude product from Step 1 in DCM.
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Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
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Redissolve the residue in DCM and neutralize with a saturated aqueous sodium bicarbonate solution until the pH is >8.
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Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-(trifluoromethylsulfonyl)piperidin-4-amine. Further purification can be achieved via column chromatography if necessary.
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Strategic Applications in Medicinal Chemistry
The title compound is not typically an active pharmaceutical ingredient itself but rather a highly valuable building block. Its structure is frequently identified in patented compounds, underscoring its utility in constructing more complex molecular entities.[3][4]
Key Advantages:
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Piperidine Scaffold: The piperidine ring is one of the most common heterocyclic scaffolds in approved drugs.[5][6] It provides a three-dimensional, non-aromatic framework that can improve solubility and pharmacokinetic properties compared to flat aromatic systems.
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N-Triflyl Group: The trifluoromethylsulfonyl group is a powerful electron-withdrawing group. Its presence dramatically reduces the pKa of the piperidine nitrogen, rendering it non-basic and unable to ionize at physiological pH. This is a critical strategy to prevent unwanted interactions with off-target antitargets (e.g., hERG channel) or to fine-tune a molecule's overall physicochemical profile.
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Vector for Derivatization: The primary amine at the C4 position provides a reliable chemical handle for building out complexity. It can be readily acylated, alkylated, or used in reductive aminations to explore the surrounding chemical space and optimize interactions with a biological target. The presence of this moiety has been noted in compounds targeting a variety of biological systems.[3][4][7][8]
References
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PubChem. 1-trifluoromethanesulfonylpiperidin-4-amine. Available from: [Link]
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PubChem. N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-amine. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/N-[1-(trifluoromethylsulfonyl_piperidin-4-yl_]methyl_]quinazolin-4-amine]([Link]
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PubChem. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. Available from: [Link]
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PubChem. N-[7-[1-[[2-(4-chlorophenyl)phenyl]methyl]piperidin-4-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide. Available from: [Link]
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PubChem. 6-[(4-chlorophenyl)-(4-fluorophenyl)methyl]-4-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]amino]-1H-quinolin-2-one. Available from: [Link]
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PubChem. 4-[4-[(R)-[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[(2R)-4-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide. Available from: [Link]
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Gogue, J. P., et al. (2018). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 23(10), 2583. Available from: [Link]
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European Journal of Medicinal Chemistry (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]
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Raj, A. R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]
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MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
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Wikipedia. Piperidine. Available from: [Link]
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